(1S)-10-Camphorsulfonamide

Molecularly Imprinted Polymers Capillary Electrochromatography Chiral Stationary Phases

(1S)-10-Camphorsulfonamide is a chiral sulfonamide derived from the natural bicyclic monoterpene camphor. It features a rigid bornane skeleton with a sulfonamide group at the 10-position, giving it a molecular formula of C₁₀H₁₇NO₃S and a molecular weight of 231.31 g/mol, with a reported melting point of 129–132 °C.

Molecular Formula C₁₀H₁₇NO₃S
Molecular Weight 231.31 g/mol
CAS No. 60933-63-3
Cat. No. B018201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-10-Camphorsulfonamide
CAS60933-63-3
Synonyms(1S,4R)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonamide;  10-Camphorsulfonamide;  (+)-Camphorsulfonamide;  (1S)-10-Camphorsulfonamide; 
Molecular FormulaC₁₀H₁₇NO₃S
Molecular Weight231.31 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C
InChIInChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m1/s1
InChIKeySBLUNABTQYDFJM-GMSGAONNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-10-Camphorsulfonamide (CAS 60933-63-3): Essential Procurement Profile for Chiral Synthesis and Enantioseparation


(1S)-10-Camphorsulfonamide is a chiral sulfonamide derived from the natural bicyclic monoterpene camphor. It features a rigid bornane skeleton with a sulfonamide group at the 10-position, giving it a molecular formula of C₁₀H₁₇NO₃S and a molecular weight of 231.31 g/mol, with a reported melting point of 129–132 °C . The compound is widely employed as a key synthetic intermediate and a versatile chiral building block. Its primary documented utilities include serving as a template for molecularly imprinted polymers (MIPs) used in enantioselective capillary electrochromatography [1], and as the cornerstone for synthesizing pyrrolidine–camphor organocatalysts for asymmetric Michael additions .

Why Generic Substitution of (1S)-10-Camphorsulfonamide Fails in Chiral Method Development


Substituting (1S)-10-camphorsulfonamide with a generic analog like 10-camphorsulfonic acid or its enantiomer is not trivial. Comprehensive thermodynamic profiling of camphor derivatives in ethanol solution has established a distinct hierarchy of enthalpic stabilization during heterochiral mixing: 10-camphorsulfonyl chloride > 10-camphorsulfonic acid > 10-camphorsulfonamide > camphor > camphorquinone [1]. This demonstrates that the sulfonamide's intermolecular interactions are uniquely intermediate, differing fundamentally from both the parent ketone and the related acid. Consequently, the supramolecular recognition patterns that drive its performance as an MIP template or a chiral auxiliary precursor cannot be replicated by its nearest chemical relatives [2]. Procurement based purely on the core camphor scaffold without this specific functional-group identity risks compromising enantioselectivity and batch-to-batch reproducibility in validated methods.

Quantitative Differentiation of (1S)-10-Camphorsulfonamide Against Closest Analogs


MIP Enantioselectivity: (1S)-10-Camphorsulfonamide vs. 10-Camphorsulfonic Acid as Templates

In a direct head-to-head comparison of open-tubular MIP silica capillary columns, (1S)-10-camphorsulfonamide (10-CS) produced a polymer thin layer with morphology and chiral recognition properties demonstrably distinct from those templated by 10-camphorsulfonic acid (10-CSA) and camphor-p-tosyl hydrazone (CTH) [1]. The three MIP columns required independently optimized eluent composition and pH to achieve enantioselectivity, and each yielded different separation performances for their respective template enantiomers. While specific resolution factors were not tabulated, the study concludes that the sulfonamide group dictates a unique set of hydrogen-bond donor/acceptor interactions within the MIP cavity that neither the sulfonic acid nor the hydrazone can replicate [1].

Molecularly Imprinted Polymers Capillary Electrochromatography Chiral Stationary Phases

Asymmetric Organocatalysis: Camphorsulfonamide-Derived Prolinamides vs. Unmodified Proline in Aldol Reactions

Prolinamides synthesized from (1S)-10-camphorsulfonamide and N,N-dialkyl 2-aminocamphor-10-sulfonamides function as organocatalysts for direct intermolecular aldol reactions between ketones and aromatic aldehydes [1]. A comparative class-level inference can be drawn against unmodified L-proline, which often suffers from poor solubility in non-polar media and moderate enantioselectivities. The camphorsulfonamide-based prolinamides 1a-c delivered 'very high to excellent selectivities' in aldol reactions of cyclohexanone, cyclopentanone, 4-oxa, 4-sulfa-cyclohexanones, and acetone with various aromatic aldehydes under homogeneous conditions, overcoming the solubility limitation of free proline [1].

Asymmetric Organocatalysis Aldol Reaction Proline Derivatives

Enthalpic Stabilization Hierarchy: 10-Camphorsulfonamide vs. 10-Camphorsulfonic Acid and Parent Camphor

The enthalpies of mixing for R- and S-enantiomers of five camphor derivatives, including (1S)-10-camphorsulfonamide, were measured in ethanol at 298.15 K [1]. The resulting enthalpic stabilization hierarchy was: 10-camphorsulfonyl chloride > 10-camphorsulfonic acid > 10-camphorsulfonamide > camphor > camphorquinone [1]. This quantitative ranking demonstrates that (1S)-10-camphorsulfonamide has a distinctly intermediate enthalpic stabilization, which is directly linked to its hydrogen-bonding capability. This thermodynamic fingerprint is absent in both the more acidic 10-CSA and the non-hydrogen-bonding parent ketone, camphor.

Solution Thermodynamics Chiral Discrimination Enthalpy of Mixing

Verified Application Scenarios for (1S)-10-Camphorsulfonamide Based on Experimental Evidence


Chiral Stationary Phase Development via Molecular Imprinting

Based on direct evidence that (1S)-10-camphorsulfonamide generates a unique MIP morphology and requires distinct chromatographic optimization compared to 10-CSA and CTH [1], it is the template of choice when the target analyte possesses a sulfonamide pharmacophore. Researchers developing enantioselective CEC methods for sulfonamide-containing chiral drugs should procure this specific compound rather than the cheaper camphorsulfonic acid, as the latter's MIP cavity will not provide equivalent molecular recognition. The optimized MIP columns from this template have been shown to successfully resolve the enantiomers of camphor derivatives in CEC mode.

Asymmetric Aldol Reaction Catalyst Synthesis

The prolinamide organocatalysts derived from (1S)-10-camphorsulfonamide demonstrate superior solubility and high stereoselectivity in direct aldol reactions of ketones with aromatic aldehydes [2]. Industrial and academic groups engaged in enantioselective C-C bond formation should include this precursor in their catalyst library. The camphorsulfonamide moiety is integral to the catalyst architecture, conferring the lipophilic shielding necessary for enantiocontrol that is not achievable with unmodified proline.

Thermodynamic Profiling for Chiral Resolution Process Design

The intermediate enthalpic stabilization of (1S)-10-camphorsulfonamide relative to 10-camphorsulfonic acid and camphor, as quantified by heterochiral mixing calorimetry [3], provides a predictive thermodynamic marker for designing preferential crystallization or deracemization processes. Process chemists evaluating resolving agents for novel chiral amines can use this data to anticipate that the sulfonamide will exhibit different eutectic composition behavior than the sulfonic acid, potentially yielding a wider metastable zone width for crystal seeding strategies.

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